molecular formula C10H12ClNO B6166402 5-chloro-8-methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1280291-52-2

5-chloro-8-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6166402
CAS No.: 1280291-52-2
M. Wt: 197.7
InChI Key:
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Description

5-chloro-8-methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H12ClNO. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-8-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst. For instance, phenylethylamine can react with dimethoxymethane in the presence of hydrochloric acid at elevated temperatures to yield the desired tetrahydroisoquinoline derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the Pictet-Spengler reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-8-methoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline analogs.

Scientific Research Applications

5-chloro-8-methoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: This compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: It can be used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-8-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-tetrahydroisoquinoline: A parent compound with similar structural features but lacking the chloro and methoxy substituents.

    6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with methoxy groups at different positions.

    5-chloro-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the methoxy group.

Uniqueness

5-chloro-8-methoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both chloro and methoxy substituents, which can influence its biological activity and chemical reactivity. These substituents can enhance its binding affinity to certain molecular targets and modify its pharmacokinetic properties .

Properties

CAS No.

1280291-52-2

Molecular Formula

C10H12ClNO

Molecular Weight

197.7

Purity

95

Origin of Product

United States

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